molecular formula C9H9ClO3 B1588232 5-Chloro-2-ethoxybenzoic acid CAS No. 62871-12-9

5-Chloro-2-ethoxybenzoic acid

Cat. No.: B1588232
CAS No.: 62871-12-9
M. Wt: 200.62 g/mol
InChI Key: IVXINMFQXFEZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-ethoxybenzoic acid is an organic compound with the molecular formula C9H9ClO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 5-position and an ethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethoxybenzoic acid can be achieved through several methods. One common approach involves the chlorination of 2-ethoxybenzoic acid. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can modify the benzene ring or the substituents.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chloro-2-ethoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, which can be used in drug discovery and development.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethoxybenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethoxy group and chlorine atom can influence the compound’s binding affinity and specificity, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-ethoxybenzoic acid
  • 5-Fluoro-2-ethoxybenzoic acid
  • 5-Chloro-2-methoxybenzoic acid

Comparison

Compared to its analogs, 5-Chloro-2-ethoxybenzoic acid is unique due to the presence of both a chlorine atom and an ethoxy group. This combination can influence its reactivity and properties, making it a valuable compound for specific synthetic and research applications. For instance, the chlorine atom can participate in various substitution reactions, while the ethoxy group can undergo oxidation or reduction, providing versatility in chemical transformations.

Properties

IUPAC Name

5-chloro-2-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXINMFQXFEZGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408295
Record name 5-chloro-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62871-12-9
Record name 5-chloro-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-ethoxybenzoic acid (4.4 g, 26.6 mmol) in 80 mL of acetonitrile at 0° C. was added N-chlorosuccinimide (3.7 g, 28 mmol) in 20 mL of acetonitrile dropwise over 30 minutes. The reaction mixture was warmed to ambient temperature and the mixture was allowed to stir for 70 hours. The mixture was quenched with 20 mL of H2O and the layers were separated. The aqueous layer was extracted with three 15 mL portions of CH2Cl2 and the combined organic extracts were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. Purification via recrystallization with ether and hexanes afforded the title compound. MS (DCI/NH3) m/z 201 (M+H)+, 218 (M+NH4)+.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 5-chlorosalicylic acid (20.0 g, 116 mmol) and potassium carbonate (48.4 g, 350 mmol) in acetonitrile (300 ml) was added iodoethane (24.0 ml, 299 mmol). The mixture was heated under reflux for 24 hours. After cooling to room temperature, the mixture was filtered through a pad of celite under suction and the filtrate was concentrated under reduced pressure. The residue was dissolved in ethyl acetate (200 ml). The solution was washed with water (100 ml), washed with aqueous sodium hydroxide solution (1 M, 2×100 ml), dried over sodium sulfate, and concentrated under reduced pressure. The residue was dissolved in ethanol (200 ml) and a solution of sodium hydroxide (10.7 g, 268 mmol) in water (50 ml) was added. The mixture was heated under reflux for 90 minutes. After cooling to room temperature, the mixture was concentrated under reduced pressure. The residue was dissolved in water (100 ml) and the solution was washed with diethyl ether (2×50 ml). The solution was adjusted to pH 2 by the careful addition of concentrated hydrochloric acid. After 60 minutes, the solid was filtered and dried under reduced pressure to provide 5-chloro-2-ethoxybenzoic acid (20.4 g, 90% yield).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
48.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
10.7 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-ethoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-ethoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-ethoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-ethoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-ethoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-ethoxybenzoic acid
Customer
Q & A

Q1: What is the significance of 5-chloro-2-ethoxybenzoic acid in pharmaceutical chemistry?

A: this compound serves as a key building block in the synthesis of mosapride [, ]. Mosapride is a medication used to treat gastrointestinal motility disorders. While the provided research focuses on the synthesis of the acid, its role as a precursor to mosapride highlights its pharmaceutical relevance.

Q2: What are the common synthetic routes for producing this compound?

A2: Two primary methods have been explored for synthesizing this compound, both starting from sodium p-aminosalicylate:

  • Method 1 []: This approach involves a four-step sequence: esterification, amidation, O-ethylation using ethyl bromide (EtBr), and hydrolysis. This method achieves an overall yield of 57.7%.
  • Method 2 []: This route utilizes a similar sequence but employs diethyl sulfate for the O-ethylation step. While the steps are comparable, this method results in a lower overall yield of 47.26%.

Q3: Beyond its use in mosapride synthesis, are there other applications of this compound?

A: Research indicates that this compound is a versatile building block. It can be reacted with a base and subsequently with substituted chlorophosphate derivatives to create phosphonoester compounds []. These phosphonoester compounds can then be further reacted with other molecules like 2-aminomethyl-4-(4-fluorobenzyl)-morpholine. While the specific applications of these final compounds aren't detailed in the provided research, this reaction sequence suggests the potential for this compound to be used in synthesizing a broader range of substituted benzamide derivatives, which are known to have pharmacological activity [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.